molecular formula C10H8O3 B098959 (E)-2-oxo-4-phenylbut-3-enoic acid CAS No. 17451-19-3

(E)-2-oxo-4-phenylbut-3-enoic acid

Cat. No. B098959
CAS RN: 17451-19-3
M. Wt: 176.17 g/mol
InChI Key: YQOUMBVFEWZLME-VOTSOKGWSA-N
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Patent
US04956490

Procedure details

Benzalpyruvic acid (2-oxo-4-phenyl-3-butenoic acid) prepared as in step B of Example 2 (26.4 g, 0.15 mol) was dissolved in 150 ml ethanol. The catalyst from Example 1 was then added to the unsaturated acid. The reactor was pressurized to 10 psi with hydrogen and aged with good agitation for two hours. The catalyst was then removed by filtration and the titled product isolated in quantitative yield following vacuum concentration. 1H NMR (CDCl3, DMSO-d6) δ: 3.9 (m, 4H), 7.3 (s, 5H), 10.9 (s, 1H). IR (KBr) cm-1 : 3500m, 3000m, 1725s, 1700s, 1600m, 1200s, 970m.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
unsaturated acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[CH:8][C:9](=[O:13])[C:10]([OH:12])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H][H]>C(O)C.[PdH2]>[C:2]1([CH2:1][CH2:8][C:9](=[O:13])[C:10]([OH:12])=[O:11])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=CC(C(=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
unsaturated acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[PdH2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was then removed by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.